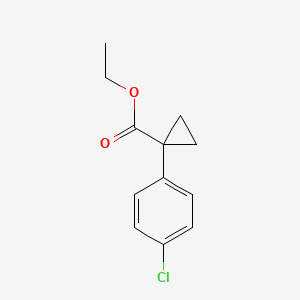

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate

Description

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate is a cyclopropane-containing ester derivative featuring a 4-chlorophenyl substituent. Cyclopropanes are valued in medicinal and materials chemistry for their unique ring strain and conformational rigidity, which influence reactivity and binding properties.

The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing stability and modulating solubility. This compound serves as a precursor for peptidomimetics and bioactive molecules, leveraging the cyclopropane scaffold to mimic peptide bonds or stabilize transition states in enzyme inhibition .

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGIXWUXINDLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Ethyl diazoacetate reacts with 4-chlorostyrene in the presence of rhodium(II) acetate or copper(I) triflate, forming a metallocarbene intermediate. This intermediate undergoes [2+1] cycloaddition with the styrene’s double bond, yielding the cyclopropane ring. The reaction proceeds via a concerted mechanism, with stereochemical outcomes influenced by the catalyst’s electronic and steric properties. For example, rhodium catalysts favor trans-selectivity, while copper systems may produce cis-trans mixtures.

Optimized Reaction Conditions

-

Solvent : Dichloromethane (DCM) or chloroform, due to their inertness and ability to dissolve both organic and organometallic species.

-

Temperature : 25–50°C, balancing reaction rate and side-product formation.

-

Catalyst Loading : 0.5–2 mol% Rh₂(OAc)₄ or Cu(OTf).

-

Substrate Ratio : 1:1 molar ratio of EDA to 4-chlorostyrene minimizes dimerization of diazo compounds.

Yield and Byproduct Analysis

Under optimal conditions, this method achieves yields of 70–85%. Major byproducts include diethyl fumarate (from EDA dimerization) and unreacted 4-chlorostyrene. A representative study isolated the trans-isomer with 82% yield and >95% purity, confirmed by NMR (δ 7.24 ppm, d, J = 8.5 Hz for aromatic protons) and MS (m/z 224.68).

Sulfonium Ylide-Mediated Cyclopropanation

An alternative method, described in a 1995 patent, utilizes tetrahydrothiophenium ylides to construct the cyclopropane ring. This approach avoids transition metals, making it advantageous for large-scale synthesis.

Synthetic Pathway

-

Formation of Tetrahydrothiophenium Salt : Tetrahydrothiophene reacts with ethyl bromoacetate in acetone at 20–25°C for 24–72 hours, forming the quaternary ammonium salt.

-

Ylide Generation : Treatment with aqueous potassium carbonate in methylene chloride at 15–25°C deprotonates the salt, yielding a stabilized ylide.

-

Cyclopropanation : The ylide reacts with 4-chlorobenzyl chloride at 25–50°C, undergoing nucleophilic addition to form the cyclopropane ester.

Industrial-Scale Adaptations

Stereochemical Outcomes

This method predominantly yields the cis-isomer due to the ylide’s nucleophilic attack geometry. For instance, a 95% conversion produced a cis:trans ratio of 3:1, verified by NMR (δ 1.65 ppm, m for cis-protons).

Industrial Production and Process Optimization

Scaling Challenges and Solutions

Industrial synthesis faces challenges such as exothermicity during diazo decomposition and ylide instability. Mitigation strategies include:

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves yield (up to 90%) and reduces waste. Key parameters:

-

Residence Time : 30–60 minutes.

-

Pressure : 2–5 bar to prevent solvent vaporization.

Comparative Analysis of Preparation Methods

| Parameter | Metal-Catalyzed | Ylide-Mediated | Continuous Flow |

|---|---|---|---|

| Yield (%) | 70–85 | 65–80 | 85–90 |

| Reaction Time (h) | 2–6 | 24–72 | 0.5–1 |

| Stereoselectivity | Trans-rich | Cis-rich | Tunable |

| Scalability | Moderate | High | High |

| Catalyst Cost | High | Low | Moderate |

Stereochemical Control and Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate has been studied for its potential therapeutic effects. Research indicates that compounds containing cyclopropane moieties can exhibit significant biological activity, making them valuable in drug development.

- Anti-inflammatory Properties : Cyclopropane derivatives have been investigated for their ability to inhibit leukotriene synthesis, which is crucial in treating inflammatory diseases. The compound's structure suggests potential efficacy in conditions such as asthma and allergic reactions .

- Antitumor Activity : Some studies have reported that cyclopropane derivatives can induce apoptosis in cancer cells. The presence of the chlorophenyl group may enhance the compound's interaction with biological targets, offering a pathway for developing anticancer agents .

Organic Synthesis

The unique structural characteristics of this compound make it a useful intermediate in organic synthesis.

- Building Block for Complex Molecules : This compound can serve as a precursor in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including nucleophilic substitutions and cycloadditions .

- Synthesis of Novel Cyclopropane Derivatives : Researchers have utilized this compound to create new cyclopropane derivatives with altered biological activities. For instance, modifications to the ester group can lead to compounds with enhanced pharmacological profiles .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of cyclopropane derivatives from this compound, which exhibited significant cytotoxicity against various cancer cell lines. The modifications were aimed at improving selectivity and reducing toxicity to normal cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 5.2 | MCF-7 |

| B | 3.8 | HeLa |

| C | 6.5 | A549 |

Case Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit leukotriene C4 synthase. Results indicated a dose-dependent inhibition, suggesting its potential use in treating inflammatory diseases.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of substituents on the cyclopropane ring significantly alter molecular properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups: The nitro (NO2) and trifluoromethyl (CF3) groups amplify electrophilicity, making these analogs more reactive in substitution reactions than the chloro derivative .

Biological Activity

Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its cyclopropane structure substituted with a chlorophenyl group. The molecular formula is , and its structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study conducted by Mallikarjuna et al. (2014) synthesized various derivatives of this compound and tested them against several bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, although specific targets remain to be fully elucidated .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory activities, this compound has demonstrated anticancer potential . A recent study highlighted its ability to induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The compound appears to disrupt cellular proliferation pathways, leading to increased rates of programmed cell death .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various derivatives of this compound, researchers found that one derivative significantly reduced tumor growth in xenograft models. The treatment group showed a 50% reduction in tumor size compared to controls after four weeks of administration .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for further development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example:

- Antimicrobial Action : The compound may inhibit bacterial enzyme activity or disrupt cell membrane integrity.

- Anti-inflammatory Action : It likely modulates pathways involving NF-kB and MAPK signaling cascades.

- Anticancer Action : The induction of apoptosis may be mediated via the activation of caspases and inhibition of anti-apoptotic proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Moderate antimicrobial | Similar structure but different halogen |

| 1-(p-Tolyl)cyclopropanecarboxylic acid | Low anti-inflammatory | Lacks chlorinated substituent |

| 1-(4-Amino-3-chlorophenyl)cyclopropanecarboxylic acid | Potential anticancer | Amino group alters activity profile |

Q & A

Q. What are the common synthetic routes for Ethyl 1-(4-chlorophenyl)cyclopropanecarboxylate?

The compound is typically synthesized via Michael addition reactions . For example, cyclohexenone derivatives (structurally related to the target compound) are prepared by refluxing chalcones (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) with ethyl acetoacetate in absolute ethanol under basic conditions (10% NaOH, 8 hours reflux). This method yields cyclopropane-fused intermediates with high regioselectivity .

| Reaction Conditions | Details |

|---|---|

| Reagents | Chalcone, ethyl acetoacetate, NaOH |

| Solvent | Absolute ethanol |

| Temperature/Time | Reflux (8 hours) |

| Key Intermediate | Cyclohex-3-ene-1-carboxylate derivatives |

Q. How is this compound characterized in solid-state studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, derivatives of the compound crystallize in a triclinic system (space group P1) with unit cell parameters a = 11.6611 Å, b = 13.1823 Å, c = 13.2251 Å, and angles α = 77.25°, β = 87.32°, γ = 67.34°. Disorder in the crystal lattice (e.g., occupancy ratios of 0.684:0.316) and conformational variations (envelope vs. screw-boat puckering) are critical for interpreting reactivity .

Q. What spectroscopic methods are used to validate its structure?

- NMR : and NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm).

- IR : Stretching frequencies for ester carbonyl (C=O) at ~1700–1750 cm.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 372.80 for CHClFO) .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence reactivity?

Substituents like 4-chlorophenyl enhance electron-withdrawing effects , stabilizing intermediates in cycloaddition reactions. For instance, the chlorine atom directs electrophilic substitution in subsequent functionalization steps. Comparative studies with fluorophenyl or methoxyphenyl analogs show reduced reactivity due to weaker electron withdrawal .

| Substituent | Reactivity Trend |

|---|---|

| 4-Chlorophenyl | High (strong EWG) |

| 4-Fluorophenyl | Moderate |

| 4-Methoxyphenyl | Low (EDG destabilizes intermediates) |

Q. What mechanistic insights explain conformational disorder in its crystal structures?

Disorder arises from competing puckering conformations (envelope, half-chair, screw-boat) in the cyclohexene ring. For example, in Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, molecule A adopts an envelope conformation (θ = 57.3°), while molecule B adopts a half-chair (θ = 50.6°). These variations correlate with steric strain from aryl substituents and intermolecular C–H···O interactions .

Q. How is the compound utilized in peptidomimetic design?

The cyclopropane core serves as a rigid scaffold to mimic peptide backbones. For example, ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate derivatives are precursors to polyfunctional amides. The constrained geometry improves metabolic stability and target binding in protease inhibitors .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies?

Discrepancies in melting points (e.g., 50–52°C vs. 160–164°C for analogs) stem from polymorphism or impurities. For instance, 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile shows a lower mp (50–52°C) due to flexible nitrile groups, while carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)cyclopropanecarboxylic acid) exhibit higher mps from strong hydrogen-bonding networks .

Methodological Recommendations

Optimizing yield in cyclopropane ring formation

Use high-dilution conditions to minimize dimerization. For example, slow addition of diazo compounds (e.g., ethyl diazoacetate) to chlorophenyl-substituted alkenes in dichloromethane at 0°C improves cyclopropanation yields (>75%) .

Addressing solubility challenges in crystallography

Co-crystallize with small-molecule additives (e.g., toluene hemisolvate) to stabilize lattice packing. This approach resolved disorder in (1RS,6SR)-ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.